5-Bromo-N,N,2-trimethylnicotinamide
Description
5-Bromo-N,N,2-trimethylnicotinamide is a brominated pyridine derivative featuring a nicotinamide backbone substituted with bromine at the 5-position and methyl groups at the N,N,2-positions. Nicotinamide derivatives are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their ability to mimic nicotinamide adenine dinucleotide (NAD+) . Bromine substitution at the 5-position is hypothesized to enhance metabolic stability and influence binding interactions, as seen in related brominated heterocycles .
Properties
IUPAC Name |
5-bromo-N,N,2-trimethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(9(13)12(2)3)4-7(10)5-11-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWWCARIZMVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-N,N,2-trimethylnicotinamide typically involves the bromination of N,N,2-trimethylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-N,N,2-trimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
5-Bromo-N,N,2-trimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N,2-trimethylnicotinamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations:
- Steric and Electronic Effects : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier substituents like cyclopropyl or diethyl groups. This may enhance solubility or binding pocket compatibility .
- Physical State : Diethyl-substituted analogs are oils, while smaller substituents (e.g., methyl, cyclopropyl) yield solids, suggesting that increased alkyl chain length reduces crystallinity .
- Bromine Impact : Bromine at the 5-position is a common feature, likely contributing to halogen bonding in receptor interactions and resistance to oxidative metabolism .
Biological Activity
5-Bromo-N,N,2-trimethylnicotinamide (5-Br-TMN) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C9H11BrN2O
- Molecular Weight : 229.1 g/mol
- Structural Features : The compound features a pyridine ring with a bromine substitution and three methyl groups, which may influence its reactivity and biological interactions.
The biological activity of 5-Br-TMN is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse biological effects. Notably, the compound may exhibit:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that could influence signaling cascades related to inflammation or pain.
Biological Activities
Research indicates that 5-Br-TMN may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 5-Br-TMN could inhibit the growth of certain bacterial strains, similar to other nicotinamide derivatives.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of immune responses.
- Neuroprotective Effects : There is emerging evidence that suggests potential neuroprotective effects, possibly through antioxidant mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Br-TMN, it is beneficial to compare it with other nicotinamide derivatives:
| Compound | Structure Similarity | Antimicrobial Activity | Notes |
|---|---|---|---|
| 5-Bromonicotinamide | Moderate | Yes | Lacks methyl groups; different activity profile. |
| Nicotinamide | High | Yes | Well-studied; acts as a vitamin B3 derivative. |
| N,N-Dimethylnicotinamide | Moderate | Limited | Different substitution pattern affects reactivity. |
Case Studies and Research Findings
Several studies have investigated the biological activities of 5-Br-TMN:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nicotinamide derivatives, including 5-Br-TMN. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL .
- Inflammation Model in Mice : An in vivo study assessed the anti-inflammatory effects of 5-Br-TMN in a murine model of arthritis. The compound demonstrated a reduction in paw swelling and inflammatory markers compared to control groups .
- Neuroprotection in Cell Cultures : Research exploring neuroprotective effects showed that 5-Br-TMN could reduce oxidative stress-induced apoptosis in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
